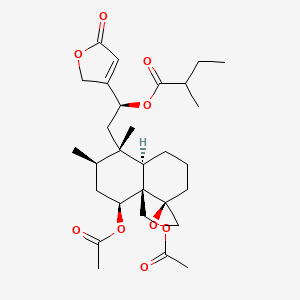

Ajugamarin F4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H42O9 |

|---|---|

Molecular Weight |

534.6 g/mol |

IUPAC Name |

[(1S)-2-[(1S,2R,4S,4aR,5R,8aR)-4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] 2-methylbutanoate |

InChI |

InChI=1S/C29H42O9/c1-7-17(2)26(33)38-22(21-12-25(32)34-14-21)13-27(6)18(3)11-24(37-20(5)31)29(16-35-19(4)30)23(27)9-8-10-28(29)15-36-28/h12,17-18,22-24H,7-11,13-16H2,1-6H3/t17?,18-,22+,23-,24+,27+,28+,29+/m1/s1 |

InChI Key |

LJHYCABROUGORR-ZYWPFBEMSA-N |

Isomeric SMILES |

CCC(C)C(=O)O[C@@H](C[C@]1([C@@H](C[C@@H]([C@@]2([C@@H]1CCC[C@]23CO3)COC(=O)C)OC(=O)C)C)C)C4=CC(=O)OC4 |

Canonical SMILES |

CCC(C)C(=O)OC(CC1(C(CC(C2(C1CCCC23CO3)COC(=O)C)OC(=O)C)C)C)C4=CC(=O)OC4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Isolation of Ajugamarin F4 from Ajuga Species

This technical guide provides a comprehensive overview of the methodologies for isolating Ajugamarin F4, a neo-clerodane diterpenoid, from various Ajuga species. The document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development. It details the necessary experimental protocols, summarizes quantitative data, and provides a visual workflow for the isolation and purification process.

This compound belongs to the family of neo-clerodane diterpenes, a class of compounds that has attracted significant scientific interest due to their diverse and potent biological activities, including insect antifeedant and anti-inflammatory properties.[1][2][3] This compound has been successfully isolated from several plants within the Ajuga genus, notably Ajuga nipponensis, Ajuga decumbens, and Ajuga macrosperma var. breviflora.[4][5][6][7][8]

Data Presentation: Quantitative Analysis

The isolation of this compound and related compounds from Ajuga species yields varying amounts, contingent on the specific plant species, extraction method, and purification techniques employed. The following table summarizes representative quantitative data gathered from the scientific literature.

| Compound | Source Species | Molecular Formula | Amount Isolated (mg) | Starting Material | HPLC Retention Time (min) |

| This compound | Ajuga nipponensis | C₂₉H₄₀O₁₀ | Data not specified | Data not specified | ~50 |

| This compound | Ajuga decumbens | C₂₉H₄₀O₁₀ | Data not specified | Data not specified | Data not specified |

| This compound | Ajuga macrosperma var. breviflora | C₂₉H₄₀O₁₀ | Data not specified | Data not specified | Data not specified |

| Ajuganipponin A | Ajuga nipponensis | C₃₁H₄₂O₁₂ | 9.3 | 60g dried plant | Data not specified |

| Ajuganipponin B | Ajuga nipponensis | C₂₉H₄₀O₉ | 7.1 | 60g dried plant | 40-42 |

| Ajugamarin B2 | Ajuga nipponensis | C₂₉H₄₀O₁₀ | 14.1 | 60g dried plant | 38-40 |

| Ajugacumbin B | Ajuga nipponensis | C₂₉H₄₀O₁₀ | 12.6 (6.9 + 5.7) | 60g dried plant | 45-48 |

Note: Specific yield data for this compound were not explicitly detailed in the referenced materials, but its presence and isolation have been confirmed.[4][5][7][9] The HPLC retention time for this compound is approximate, based on its elution relative to other compounds.[4]

Experimental Protocols

The following protocol represents a synthesized, multi-step procedure for the isolation and purification of this compound from Ajuga species, based on established methodologies.[9][10]

1. Plant Material Preparation and Extraction

-

Preparation: The aerial parts of the selected Ajuga species are collected, air-dried, and ground into a fine powder to maximize the surface area for solvent extraction.

-

Extraction: The powdered plant material is typically extracted with a solvent such as dichloromethane (B109758) (DCM) or ethanol (B145695) at room temperature.[10] This process is often repeated multiple times to ensure exhaustive extraction of the secondary metabolites. The resulting extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Chromatographic Fractionation

-

Silica (B1680970) Gel Column Chromatography: The crude extract is subjected to column chromatography using silica gel as the stationary phase.[10][11] This step serves to separate the complex mixture into simpler fractions based on polarity.

-

Elution: The column is eluted with a gradient solvent system, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity by adding ethyl acetate (B1210297). For instance, a gradient of n-hexane/ethyl acetate might be used, followed by ethyl acetate/methanol (B129727) for more polar fractions. Fractions are collected systematically and monitored by Thin Layer Chromatography (TLC) or analytical HPLC.[10]

3. Purification by High-Performance Liquid Chromatography (HPLC)

-

Fraction Pooling: Fractions containing compounds of interest, as identified by preliminary analysis, are pooled together.

-

Reversed-Phase HPLC (RP-HPLC): The final purification of this compound is achieved using semi-preparative or preparative RP-HPLC, commonly with a C18 column.[4][9][12]

-

Mobile Phase: A gradient elution system consisting of methanol and water or acetonitrile (B52724) and water is employed to separate the individual neo-clerodane diterpenoids.[4] For example, a gradient might run from 30:70 to 45:55 (acetonitrile:water) over 35 minutes.[4]

-

Detection: The eluting compounds are monitored using a UV detector, typically at 210 nm.[4] The purity of the isolated this compound is then confirmed using analytical HPLC.

4. Structural Elucidation

-

The definitive structure of the purified compound is confirmed through a combination of modern spectroscopic techniques.

-

Mass Spectrometry (MS): Used to determine the molecular weight and elemental formula.[5][9][10]

-

Nuclear Magnetic Resonance (NMR): Extensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy is performed to unambiguously establish the chemical structure and stereochemistry of this compound.[4][5][10]

Mandatory Visualization: Isolation Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Ajuga species.

Caption: General workflow for this compound isolation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. biomedres.us [biomedres.us]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. biomedres.us [biomedres.us]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. New neo-Clerodane Diterpenoids Isolated from Ajuga decumbens Thunb., Planted at Pingtan Island of Fujian Province with the Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preparative isolation and purification of alkannin/shikonin derivatives from natural products by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Ajuforrestins D-G: Novel Neo-clerodane Diterpenoids from Ajuga forrestii

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recently discovered neo-clerodane diterpenoids, ajuforrestins D-G, isolated from the plant Ajuga forrestii. This document details the isolation, structure elucidation, and preliminary biological evaluation of these novel compounds, presenting the information in a manner conducive to further research and development.

Introduction: The Chemical Richness of Ajuga forrestii

Ajuga forrestii, a member of the Lamiaceae family, is a traditional Chinese medicinal herb.[1][2] The genus Ajuga is a known source of a diverse array of bioactive secondary metabolites, with neo-clerodane diterpenoids being a characteristic and prominent class of compounds.[3] These compounds have garnered significant interest due to their wide range of biological activities, including insect antifeedant, cytotoxic, and anti-inflammatory properties.[1][2]

Recent phytochemical investigation of the fresh leaves of Ajuga forrestii has led to the isolation of four new neo-clerodane diterpenoids, named ajuforrestins D-G.[1][2] These compounds are notable for possessing an acyclic C-9 side chain and were isolated as two pairs of inseparable diastereomers (D/E and F/G).[1] This guide focuses on the technical details of their discovery and initial characterization.

Isolation and Purification of Ajuforrestins D-G

The isolation of ajuforrestins D-G from the fresh leaves of Ajuga forrestii involves a multi-step process of extraction and chromatography. The general workflow is depicted below.

Structure Elucidation

The structures of ajuforrestins D-G were determined through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Spectroscopic Data

The following tables summarize the key spectroscopic data for ajuforrestins D-G. Note: Specific chemical shift values and coupling constants are pending access to the full-text publication and should be populated from the primary literature.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Ajuforrestins D/E

| Position | ¹³C δ (ppm) | ¹H δ (ppm, J in Hz) |

| 1 | [Data from full text] | [Data from full text] |

| 2 | [Data from full text] | [Data from full text] |

| 3 | [Data from full text] | [Data from full text] |

| ... | ... | ... |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Ajuforrestins F/G

| Position | ¹³C δ (ppm) | ¹H δ (ppm, J in Hz) |

| 1 | [Data from full text] | [Data from full text] |

| 2 | [Data from full text] | [Data from full text] |

| 3 | [Data from full text] | [Data from full text] |

| ... | ... | ... |

Table 3: HR-ESI-MS and Optical Rotation Data for Ajuforrestins D-G

| Compound | Molecular Formula | Calculated Mass [M+Na]⁺ | Measured Mass [M+Na]⁺ | [α]D²⁰ (c, solvent) |

| Ajuforrestins D/E | [Data from full text] | [Data from full text] | [Data from full text] | [Data from full text] |

| Ajuforrestins F/G | [Data from full text] | [Data from full text] | [Data from full text] | [Data from full text] |

Biological Activity

Preliminary biological assays were conducted to evaluate the therapeutic potential of the newly isolated compounds. Ajuforrestins D/E, along with the known compound ajugacumbin B, were assessed for their antifeedant activity.[1][2] Additionally, other compounds from the same plant extract were evaluated for cytotoxic and anti-inflammatory effects, providing context for the potential bioactivities of this class of molecules.

Antifeedant Activity

Ajuforrestins D/E demonstrated antifeedant activity against the cotton bollworm, Helicoverpa armigera.[1][2] This activity suggests a potential role for these compounds in plant defense mechanisms and as a source for novel bio-insecticides.

Table 4: Antifeedant Activity of Ajuforrestins D/E against Helicoverpa armigera

| Compound | EC₅₀ (µg/cm²) |

| Ajuforrestins D/E | 16.8 ± 1.87[4] |

| Ajugacumbin B | 15.2 ± 1.65[4] |

| Neem oil (Positive Control) | 6.9 ± 0.29[4] |

Cytotoxicity and Anti-inflammatory Activity

While the cytotoxicity and anti-inflammatory activities of ajuforrestins D-G have not been explicitly reported, a co-isolated abietane (B96969) diterpenoid, ajuforrestin B, exhibited significant cytotoxicity against NCI-H1975, HepG2, and MCF-7 cancer cell lines, as well as anti-inflammatory activity through the inhibition of interleukin-2 (B1167480) (IL-2) secretion.[1][2] This highlights the potential for other diterpenoids from Ajuga forrestii to possess similar valuable biological properties.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation, characterization, and biological evaluation of ajuforrestins D-G. These protocols are based on standard laboratory practices and information from the primary literature.

Plant Material and Extraction

-

Plant Material: Fresh leaves of Ajuga forrestii were collected and authenticated.

-

Extraction: The air-dried and powdered leaves were extracted exhaustively with 95% ethanol (B145695) at room temperature. The solvent was evaporated under reduced pressure to yield a crude extract.

Isolation and Purification

-

Solvent Partitioning: The crude extract was suspended in water and partitioned successively with ethyl acetate (B1210297).

-

Silica Gel Column Chromatography: The ethyl acetate fraction was subjected to silica gel column chromatography, eluting with a gradient of petroleum ether/acetone to yield several fractions.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing the compounds of interest were further purified by semi-preparative RP-HPLC using a C18 column and a mobile phase of methanol/water to afford the pure diastereomeric pairs of ajuforrestins D/E and F/G.

Structure Elucidation

-

NMR Spectroscopy: ¹H, ¹³C, DEPT, HSQC, HMBC, and NOESY spectra were recorded on a Bruker AVANCE III 600 MHz spectrometer. Chemical shifts are reported in ppm relative to the solvent signals.

-

HR-ESI-MS: High-resolution mass spectra were obtained on an Agilent 6520 Q-TOF mass spectrometer.

-

Optical Rotation: Specific rotations were measured on a Jasco P-1020 digital polarimeter.

Antifeedant Bioassay

The antifeedant activity against Helicoverpa armigera was evaluated using a leaf disc choice method.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds against NCI-H1975, HepG2, and MCF-7 cell lines can be determined using the MTT assay.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated, and the IC₅₀ value is determined.

Anti-inflammatory Assay (IL-2 Inhibition)

The anti-inflammatory activity can be assessed by measuring the inhibition of IL-2 secretion in stimulated Jurkat T cells.

Conclusion and Future Directions

The discovery of ajuforrestins D-G expands the chemical diversity of neo-clerodane diterpenoids from the genus Ajuga. The preliminary findings on their antifeedant activity warrant further investigation into their potential as natural pesticides. Moreover, the significant cytotoxic and anti-inflammatory activities of co-occurring diterpenoids suggest that ajuforrestins D-G and their analogs should be evaluated for these properties. Further research, including the synthesis of derivatives and detailed structure-activity relationship studies, will be crucial in unlocking the full therapeutic potential of these novel natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. Antifeedant, cytotoxic, and anti-inflammatory neo-clerodane diterpenoids in the peltate glandular trichomes and fresh leaves of Ajuga forrestii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and identification of neo-clerodane diterpenes from Ajuga remota by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. zenodo.org [zenodo.org]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Neo-Clerodane Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

Neo-clerodane diterpenoids, a large and structurally diverse class of natural products, have garnered significant attention within the scientific community for their wide array of potent biological activities.[1][2][3] Isolated from a variety of plant species, particularly from the Lamiaceae and Euphorbiaceae families, these compounds exhibit promising anticancer, anti-inflammatory, insecticidal, antimicrobial, and neuroprotective properties.[4][5][6] This technical guide provides an in-depth overview of the biological activities of neo-clerodane diterpenoids, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support ongoing research and drug discovery efforts.

Anticancer Activity

Neo-clerodane diterpenoids have demonstrated significant cytotoxic effects against various human cancer cell lines.[5][7] Their antiproliferative activity is a key area of investigation for the development of novel chemotherapeutic agents.

Table 1: Anticancer Activity of Neo-Clerodane Diterpenoids

| Compound | Cancer Cell Line | IC50 (µM) | Source Organism | Reference |

| Guevarain B (2) | K562 (chronic myelogenous leukemia) | 33.1 ± 1.3 | Salvia guevarae | [4] |

| 6α-hydroxy-patagonol acetonide (7) | K562 (chronic myelogenous leukemia) | 39.8 ± 1.5 | Salvia guevarae | [4] |

| Scutebata A (14) | LoVo (colon cancer) | 4.57 | Scutellaria barbata | [7] |

| Scutebata A (14) | MCF-7 (breast cancer) | 7.68 | Scutellaria barbata | [7] |

| Scutebata A (14) | SMMC-7721 (hepatoma cancer) | 5.31 | Scutellaria barbata | [7] |

| Scutebata A (14) | HCT-116 (colon cancer) | 6.23 | Scutellaria barbata | [7] |

| Compound 3 | A549 (lung cancer) | 71.4 | Ajuga decumbens | [8] |

| Ajugamarin A1 | A549 (lung cancer) | 76.7 | Ajuga decumbens | [8] |

| Compound 3 | HeLa (cervical cancer) | 71.6 | Ajuga decumbens | [8] |

| Ajugamarin A1 | HeLa (cervical cancer) | 5.39 x 10⁻⁷ | Ajuga decumbens | [8] |

Anti-inflammatory Activity

A significant number of neo-clerodane diterpenoids exhibit potent anti-inflammatory effects, primarily through the inhibition of nitric oxide (NO) production.[4][9] This is often mediated by the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, frequently linked to the modulation of the NF-κB signaling pathway.[9][10]

Table 2: Anti-inflammatory Activity of Neo-Clerodane Diterpenoids (NO Inhibition)

| Compound | IC50 (µM) | Cell Line | Source Organism | Reference |

| 2-oxo-patagonal (6) | 26.4 ± 0.4 | RAW 264.7 macrophages | Salvia guevarae | [4] |

| 6α-hydroxy-patagonol acetonide (7) | 17.3 ± 0.5 | RAW 264.7 macrophages | Salvia guevarae | [4] |

| 7α-acetoxy-ent-clerodan-3,13-dien-18,19:16,15-diolide (10) | 13.7 ± 2.0 | RAW 264.7 macrophages | Salvia guevarae | [4] |

| Compound 36 | 10.6 | RAW 264.7 macrophages | Scutellaria barbata | [9] |

| Scuttenline C | 1.9 | RAW 264.7 macrophages | Scutellaria barbata | [9] |

| Compound 18 | 3.7 | RAW 264.7 macrophages | Scutellaria barbata | [9] |

| Compound 2 | 20.2 | RAW 264.7 macrophages | Ajuga pantantha | [10] |

| Compound 6 | 27.0 | RAW 264.7 macrophages | Ajuga pantantha | [10] |

| Compound 8 | 25.8 | RAW 264.7 macrophages | Ajuga pantantha | [10] |

Antimicrobial Activity

Neo-clerodane diterpenoids have also been investigated for their ability to inhibit the growth of various pathogenic and food spoilage microorganisms.

Table 3: Antimicrobial Activity of Neo-Clerodane Diterpenoids

| Compound | Microorganism | MIC (µg/mL) | Source Organism | Reference |

| Scutalpin A | Staphylococcus aureus | 25 | Scutellaria sp. | [11][12] |

| Solidagodiol (3) | Clavibacter michiganensis | 5.1 µM | Solidago gigantea | [13] |

| Solidagodiol (3) | Bacillus subtilis | 21 µM | Solidago gigantea | [13] |

| Solidagodiol (3) | Curtobacterium flaccumfaciens pv. flaccumfaciens | 21 µM | Solidago gigantea | [13] |

| Compound 4 | Clavibacter michiganensis | 6.3 µM | Solidago gigantea | [13] |

Insecticidal and Antifeedant Activity

The insect antifeedant properties of neo-clerodane diterpenoids are among their most well-documented biological activities.[1][14][15] These compounds can deter feeding in a variety of insect pests, making them promising candidates for the development of natural pesticides.[16] The antifeedant effects are often species-dependent.[14]

Neuroprotective and Other Activities

Recent studies have highlighted the neuroprotective potential of neo-clerodane diterpenoids, including their ability to inhibit ferroptosis and neuroinflammation.[17] Additionally, some compounds have shown neurotrophic activity in PC12 cells.[18][19] Other reported activities include the inhibition of snake venom metalloproteases and potential as antiosteoporosis agents by targeting peroxisome proliferator-activated receptor-γ (PPARγ).[20][21] The well-known psychoactive compound Salvinorin A, a potent and selective κ-opioid receptor agonist, is also a neo-clerodane diterpenoid.[1][22]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, and is commonly employed to determine the cytotoxic effects of compounds like neo-clerodane diterpenoids.

-

Cell Culture: Human tumor cell lines (e.g., LoVo, MCF-7, SMMC-7721, HCT-116) are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[7]

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The neo-clerodane diterpenoids, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive the solvent alone.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

-

MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Reaction)

This assay quantifies the amount of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants to assess the inhibitory effect of compounds on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.[4][9]

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

-

Compound Treatment and Stimulation: The cells are pre-treated with various concentrations of the neo-clerodane diterpenoids for a short period (e.g., 1-2 hours) before being stimulated with LPS (e.g., 1 µg/mL) to induce NO production.

-

Incubation: The plates are incubated for 24 hours.

-

Griess Reaction: An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Absorbance Measurement: After a brief incubation period at room temperature, the absorbance of the resulting azo dye is measured at approximately 540 nm.

-

Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from this curve, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value for NO inhibition is then determined.

Signaling Pathways and Experimental Workflows

Inhibition of the NF-κB Signaling Pathway

Several neo-clerodane diterpenoids exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[9] This pathway is crucial for the expression of pro-inflammatory genes, including iNOS and COX-2. The mechanism often involves the inhibition of IκBα phosphorylation, which prevents the nuclear translocation of the NF-κB transcription factor.[9]

Caption: Inhibition of the NF-κB signaling pathway by neo-clerodane diterpenoids.

General Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the isolation and biological evaluation of neo-clerodane diterpenoids from a plant source.

Caption: General experimental workflow for neo-clerodane diterpenoid research.

This guide provides a foundational understanding of the diverse biological activities of neo-clerodane diterpenoids, supported by quantitative data and standardized protocols. The continued exploration of these natural products holds significant promise for the discovery of new therapeutic leads.

References

- 1. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. The Antiproliferative Activity and NO Inhibition of Neo-Clerodane Diterpenoids from Salvia guevarae in RAW 264.7 Macrophages [mdpi.com]

- 5. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxic Neo-Clerodane Diterpenoids from Scutellaria barbata D.Don - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. researchgate.net [researchgate.net]

- 10. Anti-inflammatory neo-Clerodane Diterpenoids from Ajuga pantantha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antimicrobial Activity of neo-Clerodane Diterpenoids isolated from Lamiaceae Species against Pathogenic and Food Spoilage Microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Structure- and species-dependent insecticidal effects of neo-clerodane diterpenes. | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Insecticidal and antifeedant activities of clerodane diterpenoids isolated from the Indian bhant tree, Clerodendron infortunatum , against the cotton bollworm, Helicoverpa armigera - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. New neo-clerodane diterpenoids with neurotrophic activity from the aerial parts of Salvia tiliifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Neo-clerodane and abietane diterpenoids with neurotrophic activities from the aerial parts of Salvia leucantha Cav - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of Novel Neo-Clerodane Derivatives as Potent Dual-Functional Antiosteoporosis Agents through Targeting Peroxisome Proliferator-Activated Receptor-γ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Neo-clerodane diterpenoid, a new metalloprotease snake venom inhibitor from Baccharis trimera (Asteraceae): anti-proteolytic and anti-hemorrhagic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Salvia divinorum - Wikipedia [en.wikipedia.org]

Ajugamarin F4: A Technical Guide to its Presumed Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugamarin F4 is a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, which have a history of use in traditional medicine for various ailments, including inflammatory conditions.[1][2] While direct and extensive mechanistic studies on this compound are not widely available in current literature, a significant body of research on structurally related neo-clerodane diterpenoids allows for the formulation of a highly probable mechanism of action. This technical guide synthesizes the existing data on this class of compounds to provide an in-depth understanding of the likely biological activities and signaling pathways modulated by this compound, with a primary focus on its anti-inflammatory effects.

Core Postulated Mechanism: Anti-Inflammatory Action

The principal mechanism of action attributed to this compound and its structural analogs is the suppression of inflammatory responses. This is primarily achieved through the inhibition of key inflammatory mediators and the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.

Quantitative Data on Anti-Inflammatory Activity of Related Neo-clerodane Diterpenoids

The anti-inflammatory potential of several neo-clerodane diterpenoids has been quantified through their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The half-maximal inhibitory concentration (IC50) values for various related compounds are presented below, offering a benchmark for the expected potency of this compound.

| Compound Class | Source Organism | Bioassay | IC50 (µM) | Reference |

| Neo-clerodane Diterpenoids | Ajuga pantantha | NO Inhibition (RAW 264.7) | 20.2 - 45.8 | [3] |

| Neo-clerodane Diterpenoids | Scutellaria barbata | NO Inhibition (RAW 264.7) | 10.6 - 35.6+ | [2][4] |

| Neo-clerodane Diterpenoids | Salvia guevarae | NO Inhibition (RAW 264.7) | 13.7 - 26.4 | [1] |

Signaling Pathway Modulation

The anti-inflammatory effects of neo-clerodane diterpenoids are strongly linked to the downregulation of the NF-κB signaling cascade. The proposed mechanism for this compound is the inhibition of IκBα phosphorylation, which prevents its degradation and consequently sequesters the NF-κB dimer (p50/p65) in the cytoplasm, blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

Proposed NF-κB Inhibition Pathway by this compound

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the anti-inflammatory mechanism of action of compounds like this compound.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 24 hours for NO measurement).

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This assay quantifies the amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

-

Procedure:

-

After cell treatment, 100 µL of culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

-

Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Procedure:

-

After treatment, the culture medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Cells are incubated for 4 hours at 37°C.

-

The medium is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at 570 nm.

-

Western Blot Analysis for Protein Expression

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, IκBα, p-IκBα).

-

Procedure:

-

Cells are lysed, and total protein is extracted.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against the target proteins overnight at 4°C.

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Experimental Workflow for Assessing Anti-inflammatory Activity

Caption: A typical experimental workflow for investigating the anti-inflammatory effects.

Conclusion and Future Directions

Based on the evidence from structurally similar neo-clerodane diterpenoids, this compound is presumed to exert its biological effects, particularly its anti-inflammatory properties, through the inhibition of the NF-κB signaling pathway. This leads to a reduction in the production of key inflammatory mediators such as nitric oxide and pro-inflammatory cytokines.

To definitively elucidate the mechanism of action of this compound, future research should focus on:

-

Isolating or synthesizing sufficient quantities of pure this compound for comprehensive biological evaluation.

-

Performing direct quantitative assays to determine its IC50 values for the inhibition of various inflammatory markers.

-

Conducting detailed molecular studies to confirm its interaction with components of the NF-κB pathway and to explore its effects on other relevant signaling pathways, such as the MAPK and STAT3 pathways.

This technical guide provides a robust framework based on current knowledge for understanding and further investigating the therapeutic potential of this compound.

References

The Ajugamarin F4 Biosynthetic Pathway in Ajuga: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugamarin F4, a neo-clerodane diterpenoid isolated from various Ajuga species, has garnered significant interest within the scientific community due to its potential pharmacological activities. Like other members of the neo-clerodane class, its complex chemical structure presents both a challenge and an opportunity for synthetic biology and drug development. Understanding the intricate biosynthetic pathway responsible for its production in Ajuga is paramount for harnessing its therapeutic potential. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailing the key enzymatic steps, relevant quantitative data, and detailed experimental protocols for pathway elucidation and characterization. While the complete pathway has not been fully elucidated in a single study, this guide consolidates current knowledge on diterpenoid biosynthesis in Ajuga and related Lamiaceae species to present a robust working model for researchers.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the general terpenoid pathway, starting with the C20 precursor geranylgeranyl diphosphate (B83284) (GGPP). The pathway can be broadly divided into three key stages:

-

Formation of the neo-Clerodane Skeleton: This initial phase involves the cyclization of the linear GGPP precursor into the characteristic bicyclic core of neo-clerodane diterpenoids. This is a two-step process catalyzed by a pair of diterpene synthases (diTPSs).

-

Oxidative Modifications by Cytochrome P450 Monooxygenases (CYP450s): Following the formation of the basic skeleton, a series of oxidative reactions, including hydroxylations, epoxidations, and potential rearrangements, are catalyzed by CYP450 enzymes. These modifications are crucial for the structural diversity of neo-clerodane diterpenoids.

-

Acylation and Glycosylation (Potential): The final steps may involve the attachment of acyl or glycosyl groups to the oxidized neo-clerodane core, although the specific modifications for this compound are yet to be fully confirmed.

A diagrammatic representation of the proposed logical flow of the biosynthetic pathway is presented below.

Potential Therapeutic Targets of Ajugamarin F4: A Technical Guide for Drug Development Professionals

Executive Summary

Ajugamarin F4, a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, has emerged as a promising natural product with significant therapeutic potential. This technical guide provides an in-depth analysis of the prospective therapeutic targets of this compound, drawing upon evidence from studies on closely related neo-clerodane diterpenoids and extracts of Ajuga species. The primary focus is on its potential role in modulating key signaling pathways implicated in inflammation and oncology, including STAT3, NF-κB, and MAPK, as well as its inhibitory effects on the pro-inflammatory enzymes COX-2 and iNOS. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of this compound's mechanism of action, detailed experimental protocols for target validation, and a structured presentation of available quantitative data.

Introduction

Neo-clerodane diterpenoids, a class of natural compounds ubiquitously found in the Ajuga genus, are recognized for their diverse biological activities, ranging from anti-inflammatory and antioxidant to cytotoxic and anti-cancer effects. This compound, as a member of this class, is anticipated to share similar pharmacological properties. While direct and extensive research on this compound is still developing, this guide synthesizes the existing knowledge on related compounds to illuminate its potential as a therapeutic agent.

Potential Therapeutic Targets and Mechanisms of Action

Based on the bioactivity of analogous neo-clerodane diterpenoids and extracts from Ajuga species, the following signaling pathways and enzymes are proposed as potential therapeutic targets for this compound.

Signal Transducer and Activator of Transcription 3 (STAT3)

The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many human cancers, making it a prime target for anti-cancer drug development.

A closely related neo-clerodane diterpenoid, Crispene E, has been demonstrated to inhibit STAT3 dimerization, a crucial step for its activation and nuclear translocation. This inhibition leads to the downregulation of STAT3 target genes involved in cell cycle progression and apoptosis, and ultimately, to the suppression of tumor growth in STAT3-dependent cancer cell lines. It is plausible that this compound may exert similar inhibitory effects on the STAT3 pathway.

Nuclear Factor-kappa B (NF-κB)

The NF-κB signaling pathway is a central mediator of inflammatory responses. Its dysregulation is implicated in various inflammatory diseases and cancers. Extracts from Ajuga reptans have been shown to exert their anti-proliferative effects in colon cancer cells through the inhibition of NF-κB activity. Given that this compound is a constituent of Ajuga species, it is a strong candidate for mediating these NF-κB inhibitory effects. The proposed mechanism involves the suppression of IκBα degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling cascade, including the ERK pathway, plays a crucial role in transmitting extracellular signals to the cellular machinery that governs growth, proliferation, and survival. Extracts from Ajuga decumbens, which contains this compound, have been reported to inhibit the MAPK/ERK pathway in breast cancer cells, suggesting that this compound may contribute to this activity.

Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS)

COX-2 and iNOS are key pro-inflammatory enzymes that are often overexpressed at sites of inflammation and in various cancers. Several neo-clerodane diterpenoids isolated from Ajuga pantantha have demonstrated the ability to inhibit the production of nitric oxide (NO) and to downregulate the expression of both iNOS and COX-2 in macrophages. This suggests a direct anti-inflammatory mechanism that this compound may also possess.

Quantitative Data on the Bioactivity of Related Neo-clerodane Diterpenoids

The following table summarizes the quantitative data from studies on neo-clerodane diterpenoids, providing a reference for the potential potency of this compound.

| Compound Class/Compound | Target/Assay | Cell Line/System | IC50/EC50 | Reference |

| Neo-clerodane Diterpenoids | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 20.2 - 45.5 µM | [1] |

| Crispene E (neo-clerodane) | STAT3 Dimerization Inhibition | Cell-free assay | Not specified | |

| Crispene E (neo-clerodane) | Cytotoxicity | MDA-MB-231 (STAT3-dependent breast cancer) | Not specified | |

| Ajuga reptans extract | Cytotoxicity | HCT116 Colon Cancer Cells | Not specified |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to validate the potential therapeutic targets of this compound.

STAT3 Dimerization Inhibition Assay (Fluorescence Polarization)

This assay is designed to identify inhibitors of STAT3-STAT3 interaction.

-

Principle: A fluorescently labeled phosphopeptide corresponding to the STAT3 SH2 domain binding site is used. In the absence of an inhibitor, the binding of this peptide to the STAT3 protein results in a high fluorescence polarization (FP) signal. Inhibitors that disrupt this interaction will cause a decrease in the FP signal.

-

Materials:

-

Recombinant human STAT3 protein

-

Fluorescently labeled phosphopeptide probe (e.g., 5-FAM-GpYLPQTV-NH2)

-

Assay buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

This compound and control compounds

-

384-well black, low-volume microplates

-

Plate reader with fluorescence polarization capabilities

-

-

Procedure:

-

Prepare a solution of STAT3 protein in the assay buffer.

-

Prepare serial dilutions of this compound and control compounds in the assay buffer.

-

In the microplate, add the fluorescently labeled phosphopeptide probe.

-

Add the test compounds (this compound) or vehicle control.

-

Add the STAT3 protein to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.

-

Measure the fluorescence polarization on the plate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

NF-κB Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of NF-κB.

-

Principle: Cells are transiently or stably transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

-

Materials:

-

HEK293T or other suitable cell line

-

NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

Cell culture medium and supplements

-

TNF-α or other NF-κB activator

-

This compound and control compounds

-

96-well white, clear-bottom cell culture plates

-

Luciferase assay reagent

-

Luminometer

-

-

Procedure:

-

Seed the cells in the 96-well plate and allow them to attach overnight.

-

Transfect the cells with the NF-κB luciferase reporter and control plasmids.

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or control compounds.

-

Pre-incubate for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

MAPK Pathway Activation (Western Blot for Phosphorylated Kinases)

This assay assesses the effect of this compound on the phosphorylation status of key kinases in the MAPK pathway (e.g., ERK, JNK, p38).

-

Principle: Western blotting is used to detect the levels of phosphorylated (activated) and total forms of MAPK kinases in cell lysates. A decrease in the ratio of phosphorylated to total kinase indicates inhibition of the pathway.

-

Materials:

-

Cancer cell line known to have an active MAPK pathway (e.g., A549, MCF-7)

-

Cell culture medium and supplements

-

Growth factors (e.g., EGF) to stimulate the pathway

-

This compound and control compounds

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies against phospho-ERK, total ERK, phospho-JNK, total JNK, phospho-p38, and total p38

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Culture the cells and treat them with different concentrations of this compound for a specified time.

-

Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 15-30 minutes).

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with the primary antibody against the phosphorylated kinase overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against the total form of the kinase as a loading control.

-

Quantify the band intensities and calculate the ratio of phosphorylated to total kinase.

-

iNOS and COX-2 Expression Analysis (RT-qPCR and Western Blot)

This experiment determines the effect of this compound on the gene and protein expression of iNOS and COX-2.

-

Principle: RT-qPCR is used to measure the mRNA levels of iNOS and COX-2, while Western blotting is used to detect their protein levels in cells stimulated with an inflammatory agent.

-

Materials:

-

RAW 264.7 macrophage cell line

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS)

-

This compound and control compounds

-

RNA extraction kit and reverse transcription reagents

-

qPCR master mix and primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system

-

Lysis buffer, protein assay kit, SDS-PAGE and Western blot reagents as described in section 4.3.

-

Primary antibodies against iNOS and COX-2

-

-

Procedure:

-

RT-qPCR:

-

Treat RAW 264.7 cells with this compound for 1 hour, followed by stimulation with LPS for 4-6 hours.

-

Extract total RNA and synthesize cDNA.

-

Perform qPCR using specific primers for iNOS, COX-2, and the housekeeping gene.

-

Calculate the relative mRNA expression using the ΔΔCt method.

-

-

Western Blot:

-

Treat RAW 264.7 cells with this compound for 1 hour, followed by stimulation with LPS for 18-24 hours.

-

Prepare cell lysates and perform Western blotting as described in section 4.3, using primary antibodies against iNOS and COX-2.

-

Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

-

Quantify the band intensities to determine the relative protein expression levels.

-

-

Visualizations

Signaling Pathway Diagrams

Caption: Proposed signaling pathways targeted by this compound.

Experimental Workflow Diagram

Caption: A logical workflow for the investigation of this compound's therapeutic potential.

Conclusion and Future Directions

This compound, a neo-clerodane diterpenoid, holds considerable promise as a multi-target therapeutic agent for the treatment of inflammatory diseases and cancer. The evidence from related compounds strongly suggests that its mechanism of action involves the modulation of the STAT3, NF-κB, and MAPK signaling pathways, as well as the inhibition of COX-2 and iNOS.

Future research should focus on direct experimental validation of these targets for this compound. The detailed protocols provided in this guide offer a clear roadmap for these investigations. Furthermore, comprehensive structure-activity relationship (SAR) studies on this compound and its analogues could lead to the development of even more potent and selective inhibitors. Ultimately, successful in vitro and cellular studies should be followed by in vivo validation in relevant animal models to fully assess the therapeutic potential of this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The therapeutic potential of this compound is still under investigation.

References

Unveiling the Anti-inflammatory Potential of Ajugamarin F4 and Related Neo-clerodane Diterpenoids: A Technical Guide

Introduction

The quest for novel anti-inflammatory agents has led researchers to explore the vast chemical diversity of the plant kingdom. The genus Ajuga, belonging to the Lamiaceae family, has a long history of use in traditional medicine for treating various inflammatory conditions.[1][2] Phytochemical investigations of this genus have revealed a rich source of bioactive compounds, particularly neo-clerodane diterpenoids, which have demonstrated a range of pharmacological activities, including anti-inflammatory effects.[1][3][4]

Ajugamarin F4 is a neo-clerodane diterpenoid that has been isolated from several Ajuga species, including Ajuga decumbens and Ajuga macrosperma var. breviflora. While the specific anti-inflammatory properties of this compound have not been extensively detailed in publicly available literature, the structural similarity to other well-characterized anti-inflammatory neo-clerodane diterpenoids from the Ajuga genus allows for a comprehensive overview of its potential mechanisms and the experimental approaches to validate them.

This technical guide provides an in-depth overview of the anti-inflammatory properties of neo-clerodane diterpenoids from the Ajuga genus, using data from closely related compounds to infer the potential activities of this compound. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural products.

Data Presentation: Anti-inflammatory Activity of Ajuga Diterpenoids

The primary mechanism of anti-inflammatory action for many neo-clerodane diterpenoids involves the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation. The following table summarizes the reported 50% inhibitory concentration (IC50) values for NO production by various neo-clerodane diterpenoids isolated from Ajuga species.

| Compound Name | Plant Source | IC50 for NO Inhibition (µM) | Reference |

| Ajugacumbin D | Ajuga decumbens | 35.9 | [5] |

| Ajugacumbin J | Ajuga decumbens | 46.2 | [5] |

| Unnamed neo-clerodane (Compound 2) | Ajuga pantantha | 20.2 | [1][3][4] |

| Unnamed neo-clerodane (Compound 4) | Ajuga pantantha | 45.5 | [1][3][4] |

| Unnamed neo-clerodane (Compound 5) | Ajuga pantantha | 34.0 | [1][3][4] |

| Unnamed neo-clerodane (Compound 6) | Ajuga pantantha | 27.0 | [1][3][4] |

| Unnamed neo-clerodane (Compound 7) | Ajuga pantantha | 45.0 | [1][3][4] |

| Unnamed neo-clerodane (Compound 8) | Ajuga pantantha | 25.8 | [1][3][4] |

Experimental Protocols

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay is a fundamental method for the initial screening of potential anti-inflammatory compounds.

a. Cell Culture and Treatment:

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1.5 x 10^5 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours. Subsequently, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

b. Measurement of Nitrite (B80452) Concentration:

-

Nitric oxide produced by the cells is rapidly converted to stable nitrite (NO2-) in the culture medium.

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[6]

-

Incubate the mixture at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.

c. Cell Viability Assay:

-

It is crucial to assess the cytotoxicity of the test compound to ensure that the observed reduction in NO production is not due to cell death.

-

An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed in parallel.

-

After the treatment period, add MTT solution to the cells and incubate for 4 hours.

-

Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm.

Western Blot Analysis for iNOS and COX-2 Expression

This technique is used to determine the effect of the test compound on the protein levels of key inflammatory enzymes.

a. Cell Lysis and Protein Quantification:

-

After treatment with the test compound and LPS, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a protein assay kit (e.g., BCA or Bradford assay).

b. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

c. Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again with TBST.

d. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.

-

The intensity of the bands can be quantified using densitometry software and normalized to the loading control to determine the relative protein expression levels.

Mandatory Visualizations

Caption: LPS-induced pro-inflammatory signaling pathways and potential targets of this compound.

Caption: Experimental workflow for evaluating the anti-inflammatory properties of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Anti-inflammatory neo-Clerodane Diterpenoids from Ajuga pantantha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biomedres.us [biomedres.us]

- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Cytotoxic Potential of Ajugamarin F4 and Related Neo-Clerodane Diterpenoids in Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The quest for novel, efficacious, and safe chemotherapeutic agents has led researchers to explore the vast repository of natural products. Among these, neo-clerodane diterpenoids, a class of bicyclic diterpenes isolated from various plant species, have emerged as promising candidates due to their diverse biological activities, including potent cytotoxic effects against cancer cells. This technical guide provides a comprehensive overview of the cytotoxic effects of Ajugamarin F4, a neo-clerodane diterpenoid, and its closely related analogues on cancer cells. While specific quantitative data for this compound remains limited in publicly accessible literature, this document consolidates the existing knowledge on the cytotoxicity, underlying mechanisms of action, and experimental methodologies related to neo-clerodane diterpenoids isolated from the Ajuga genus. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anticancer therapies.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of innovative and more effective treatment strategies. Natural products have historically been a rich source of anticancer drugs, with numerous compounds of plant origin currently in clinical use. The genus Ajuga, belonging to the Lamiaceae family, has been a subject of interest due to its traditional use in various medicinal systems and its rich phytochemical profile. These plants are known to produce a variety of secondary metabolites, including the neo-clerodane diterpenoids, which have demonstrated significant biological activities.

This compound is a neo-clerodane diterpenoid that has been isolated from Ajuga decumbens. While the specific cytotoxic profile of this compound is not extensively documented, studies on other diterpenoids isolated from A. decumbens and related species provide compelling evidence for the potential of this class of compounds as anticancer agents. This guide will synthesize the available data on the cytotoxic effects of these related compounds, offering insights into the potential mechanisms of action that may be shared by this compound.

Cytotoxic Activity of Neo-Clerodane Diterpenoids from Ajuga Species

| Compound | Cancer Cell Line | IC50 Value | Reference |

| Ajudecumin A | MCF-7 (Breast) | 19.4 µM | [1] |

| Ajudecumin C | MCF-7 (Breast) | 12.5 µM | [1] |

| Methanolic Extract of Ajuga bracteosa | MCF-7 (Breast) | 10 µg/mL | |

| Methanolic Extract of Ajuga bracteosa | Hep-2 (Larynx) | 5 µg/mL |

Table 1: Cytotoxic Activity of Diterpenoids and Extracts from Ajuga Species. This table presents the 50% inhibitory concentration (IC50) values of selected compounds and extracts from Ajuga species against various cancer cell lines.

Experimental Protocols

The following section details the standard methodologies employed in the assessment of the cytotoxic effects of natural products, which are applicable to the study of this compound.

Cell Culture

Human cancer cell lines, such as MCF-7 (breast adenocarcinoma) and Hep-2 (larynx carcinoma), are cultured in appropriate media (e.g., Dulbecco's Modified Eagle's Medium or Roswell Park Memorial Institute 1640 medium) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is determined from the dose-response curve.

MTT assay experimental workflow.

Potential Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound have not been elucidated, studies on other natural products and related neo-clerodane diterpenoids suggest several potential mechanisms through which it may exert its cytotoxic effects. A compound isolated from an endophytic fungus of A. decumbens, Myrotheciumone A, has been shown to induce apoptosis, a form of programmed cell death that is a common mechanism for anticancer agents[1].

Induction of Apoptosis

Apoptosis is a critical process for maintaining tissue homeostasis and eliminating damaged or cancerous cells. Many chemotherapeutic drugs function by inducing apoptosis in cancer cells. The process is tightly regulated by a complex network of signaling pathways, broadly categorized into the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.

Hypothesized apoptosis signaling pathways.

Modulation of STAT3/FAK Signaling

Research on ajuforrestin A, another diterpenoid from an Ajuga species, has shown that it inhibits tumor proliferation and migration by targeting the STAT3/FAK signaling pathways. The Signal Transducer and Activator of Transcription 3 (STAT3) and Focal Adhesion Kinase (FAK) are key regulators of cell growth, survival, and metastasis. Their inhibition represents a promising strategy for cancer therapy. It is plausible that this compound could also exert its effects through modulation of these or other critical cancer-related signaling pathways.

Hypothesized inhibition of STAT3/FAK pathway.

Future Directions and Conclusion

The available evidence on neo-clerodane diterpenoids from the Ajuga genus strongly suggests that this compound holds promise as a cytotoxic agent against cancer cells. However, to fully realize its therapeutic potential, further research is imperative. Future studies should focus on:

-

Isolation and Purification: Developing efficient methods for the isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.

-

In Vitro Cytotoxicity Screening: Determining the IC50 values of pure this compound against a broad panel of human cancer cell lines.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound induces cytotoxicity, including its effects on apoptosis, cell cycle progression, and key cancer-related signaling pathways.

-

In Vivo Efficacy: Evaluating the antitumor efficacy of this compound in preclinical animal models of cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to identify compounds with improved potency and selectivity.

References

Ajugamarin F4: A Potential Anti-Ferroptosis Agent

An In-depth Technical Guide on the Core Anti-Ferroptosis Activity of Ajugamarin F4 and Related Neo-clerodane Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. It has emerged as a critical process in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Consequently, the identification of novel inhibitors of ferroptosis is of significant therapeutic interest. The genus Ajuga has been a prolific source of structurally diverse and biologically active secondary metabolites, particularly neo-clerodane diterpenoids. While direct and extensive research on the anti-ferroptosis activity of this compound is limited in publicly available literature, numerous studies on structurally related compounds isolated from various Ajuga species provide compelling evidence for the potential of this class of molecules as ferroptosis inhibitors.

This technical guide synthesizes the current understanding of the anti-ferroptosis activity of neo-clerodane diterpenoids from the Ajuga genus, with a specific focus on providing a framework for the potential mechanism and therapeutic application of this compound. The information presented herein is compiled from recent studies on compounds isolated from Ajuga forrestii, Ajuga nipponensis, and Ajuga campylantha, which have demonstrated significant efficacy in cellular models of ferroptosis.

Quantitative Data on Anti-Ferroptosis Activity of Ajuga Diterpenoids

Table 1: Anti-Ferroptosis Activity of Compounds from Ajuga forrestii

| Compound Number | Type | EC50 (μM) |

| 8 | Neoclerodane Diterpenoid | 0.45 |

| 9 | Neoclerodane Diterpenoid | 0.076 |

| 12 | Neoclerodane Diterpenoid | 0.14 |

Data from a study on chemical constituents of Ajuga forrestii.[1]

Table 2: Anti-Ferroptosis Activity of Compounds from Ajuga nipponensis

| Compound Name | Type | Inducer | EC50 (μM) |

| Ajudecunoid C (ADC) | Neoclerodane Diterpenoid | Erastin (B1684096) | 4.1 ± 1.0 |

| Ajudecunoid C (ADC) | Neoclerodane Diterpenoid | RSL3 | 3.6 ± 0.3 |

Data from a study on a new ferroptosis inhibitor from Ajuga nipponensis.[2]

Table 3: Anti-Ferroptosis Activity of a Compound from Ajuga campylantha

| Compound Number | Type | EC50 (μM) |

| 7 | Furan-clerodane Diterpenoid | 10 |

Data from a study on neo-clerodane diterpenoids from Ajuga campylantha as neuroprotective agents.[3]

Postulated Mechanism of Anti-Ferroptosis Activity

The precise mechanism of action for this compound in the context of ferroptosis has not been elucidated. However, based on studies of other anti-ferroptotic compounds and related diterpenoids from Ajuga, a multi-faceted mechanism can be postulated. The core of ferroptosis is the iron-catalyzed peroxidation of polyunsaturated fatty acids in cell membranes. The inhibitory action of this compound likely involves one or more of the following pathways:

-

Direct Radical Scavenging: The chemical structure of neo-clerodane diterpenoids may allow them to act as direct antioxidants, neutralizing lipid peroxyl radicals and breaking the chain reaction of lipid peroxidation.

-

Activation of the Nrf2-ARE Pathway: Ajudecunoid C, a neo-clerodane diterpenoid from Ajuga nipponensis, has been shown to protect neuronal cells by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[2] This pathway upregulates the expression of numerous antioxidant enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which collectively enhance the cellular defense against oxidative stress.

-

Iron Chelation: While not explicitly demonstrated for this class of compounds, some ferroptosis inhibitors exert their effects by chelating intracellular labile iron, thereby preventing its participation in the Fenton reaction which generates highly reactive hydroxyl radicals.

The following diagram illustrates the potential signaling pathways involved in the anti-ferroptosis activity of this compound and related compounds.

Caption: Postulated anti-ferroptosis signaling pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of anti-ferroptosis agents, based on the protocols described in the referenced literature for Ajuga compounds.

Cell Culture and Treatment

-

Cell Line: HT22 mouse hippocampal neuronal cells are commonly used.

-

Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are seeded in 96-well plates. After 24 hours, they are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 2 hours). Subsequently, a ferroptosis inducer, such as RSL3 (a GPX4 inhibitor) or erastin (a system Xc- inhibitor), is added to the culture medium and incubated for an additional period (e.g., 24 hours).

Cell Viability Assay

-

Principle: To quantify the protective effect of the test compound against ferroptosis-induced cell death.

-

Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently employed.

-

Procedure:

-

After treatment, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).

-

The plate is incubated for 4 hours at 37°C.

-

The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control group.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Principle: To assess the antioxidant capacity of the test compound by measuring its ability to reduce the accumulation of intracellular ROS.

-

Method: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is used.

-

Procedure:

-

Cells are cultured and treated as described above.

-

After treatment, cells are washed with phosphate-buffered saline (PBS) and then incubated with DCFH-DA solution (e.g., 10 μM) in serum-free medium for 30 minutes at 37°C in the dark.

-

Cells are washed again with PBS.

-

The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 488 nm and 525 nm, respectively.

-

Lipid Peroxidation Assay

-

Principle: To directly measure the hallmark of ferroptosis, the accumulation of lipid peroxides.

-

Method: The fluorescent probe C11-BODIPY 581/591 is utilized.

-

Procedure:

-

Cells are treated as previously described.

-

Following treatment, cells are incubated with C11-BODIPY 581/591 (e.g., 2.5 μM) for 30 minutes at 37°C.

-

Cells are then washed, harvested, and resuspended in PBS.

-

The fluorescence is analyzed by flow cytometry. A shift in fluorescence from red to green indicates lipid peroxidation.

-

The following diagram illustrates a typical experimental workflow for evaluating the anti-ferroptosis activity of a compound.

Caption: Experimental workflow for anti-ferroptosis activity assessment.

Conclusion and Future Directions

The available evidence from studies on neo-clerodane diterpenoids isolated from the Ajuga genus strongly suggests that this compound is a promising candidate for further investigation as an anti-ferroptosis agent. The significant potencies of related compounds highlight the therapeutic potential of this chemical scaffold.

Future research should focus on:

-

Direct Evaluation of this compound: Conducting comprehensive studies to determine the specific EC50 values of this compound against various inducers of ferroptosis in different cell lines.

-

Mechanistic Elucidation: Investigating the precise molecular mechanisms underlying the anti-ferroptosis activity of this compound, including its effects on the Nrf2 pathway, iron metabolism, and direct radical scavenging capabilities.

-

In Vivo Studies: Progressing to animal models of diseases where ferroptosis plays a key role, such as neurodegenerative disorders and ischemia-reperfusion injury, to evaluate the in vivo efficacy and safety of this compound.

References

Phytochemical Analysis of Ajuga macrosperma for Ajugamarin F4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the phytochemical analysis of Ajuga macrosperma, focusing on the neo-clerodane diterpenoid, Ajugamarin F4. This document outlines the established protocols for extraction, isolation, and structural elucidation, presenting data in a structured format to support research and development in natural product chemistry and drug discovery.

Introduction

The genus Ajuga, belonging to the Lamiaceae family, is a significant source of bioactive secondary metabolites, particularly neo-clerodane diterpenoids.[1][2] These compounds are of considerable interest to the scientific community due to their diverse and potent biological activities, including insect antifeedant, anti-inflammatory, antimicrobial, and cytotoxic properties. Ajuga macrosperma Wall. ex Benth. is a perennial herb found in regions of India, Nepal, and China, where it is utilized in folk medicine.[1][2]

Phytochemical investigations have revealed that Ajuga macrosperma var. breviflora is a rich source of various neo-clerodane diterpenoids.[1][3][4] Among the compounds isolated is this compound, a known neo-clerodane diterpenoid that is part of a complex mixture of structurally related molecules.[1][3][4] The isolation and characterization of this compound are critical for further pharmacological evaluation and potential development as a therapeutic agent. This guide details the methodologies employed in this process, based on published research.

Data Presentation: Isolated Compounds

The phytochemical analysis of Ajuga macrosperma var. breviflora yields a variety of neo-clerodane diterpenoids. The primary study by Castro et al. (2015) successfully isolated six new compounds and six previously known diterpenes, including this compound.[1][2][3][4] While the study provides a comprehensive list of the isolated structures, specific quantitative yields for each compound from the detailed extraction process were not reported.

Table 1: Neo-clerodane Diterpenoids Isolated from Ajuga macrosperma var. breviflora

| Compound Name | Molecular Formula | Status | Quantitative Yield (mg) from 400g Dried Plant Material |

| Ajugaflorin A | C₂₉H₄₀O₁₀ | New Compound | Not Reported |

| Ajugaflorin B | C₂₉H₄₀O₁₀ | New Compound | Not Reported |